

Application Notes and Protocols for Histidine-Lysine Containing Peptides in Biochemical Research

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Compound of Interest		
Compound Name:	H-His-Lys-OH	
Cat. No.:	B3051998	Get Quote

Disclaimer: While the inquiry specified the dipeptide **H-His-Lys-OH**, the majority of published biochemical research focuses on the closely related and extensively studied tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), often in complex with copper (GHK-Cu), and on Histidine-Lysine (HK) polymers. The following application notes and protocols are based on the significant body of literature available for GHK and HK peptides, which are highly relevant to researchers interested in the biochemical applications of histidine and lysine-containing peptide structures.

Application Note 1: GHK-Cu in Wound Healing and Tissue Regeneration

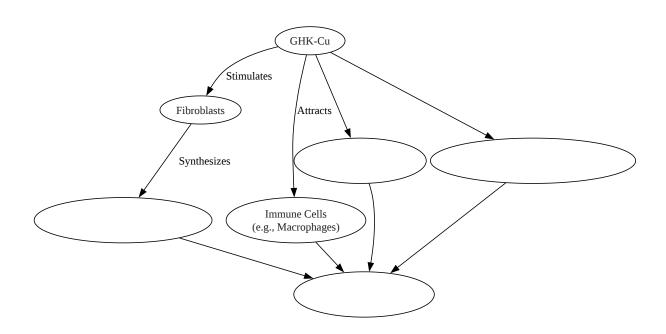
The tripeptide GHK is a naturally occurring peptide that has a high affinity for copper(II) ions, forming the complex GHK-Cu.[1][2] This complex has been extensively studied for its significant roles in wound healing, tissue regeneration, and skin remodeling.[2][3][4][5][6] GHK-Cu functions as a signaling and carrier peptide, promoting the synthesis of essential extracellular matrix proteins like collagen and elastin, attracting immune cells to the site of injury, and exhibiting both antioxidant and anti-inflammatory properties.[4][7][8][9]

Mechanism of Action

GHK-Cu's regenerative effects are multifactorial. It stimulates the production of collagen, glycosaminoglycans, and other components of the skin's structural framework.[3][4][8] The peptide complex also modulates the activity of metalloproteinases and their inhibitors, which



are crucial for tissue remodeling.[3] Furthermore, GHK-Cu can influence the expression of a large number of human genes, generally reverting gene expression to a healthier state.[9] It upregulates growth factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF- β), which are critical for angiogenesis and tissue repair. [10]



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Quantitative Data Summary



Parameter	Model System	GHK-Cu Concentration	Result	Reference
Collagen Production	Human Fibroblasts	1 nM	Stimulation of synthesis.	[1][11]
Wound Contraction	Diabetic Rats	Topical application of biotinylated GHK- incorporated collagen	Increased rate of wound contraction compared to control.	[12]
Wound Healing	Burned Wounds in Animal Model	Polymer- encapsulated GHK-Cu	84.61% wound healing by day 15 vs. 61.58% with polymer alone.	[13]
Inflammatory Cytokine Secretion (IL-6)	Human Dermal Fibroblasts	Not specified	Decreased TNF- α-dependent IL-6 secretion.	[5]
TGF-β1 Secretion	Human Dermal Fibroblasts	1 nM	Decreased IGF- 2-dependent TGF-β1 secretion.	[14]

Experimental Protocol: In Vitro Fibroblast Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of GHK-Cu on the proliferation of fibroblast cells, which is a key aspect of its wound-healing properties.

Materials:

- Human dermal fibroblasts (HDFs)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

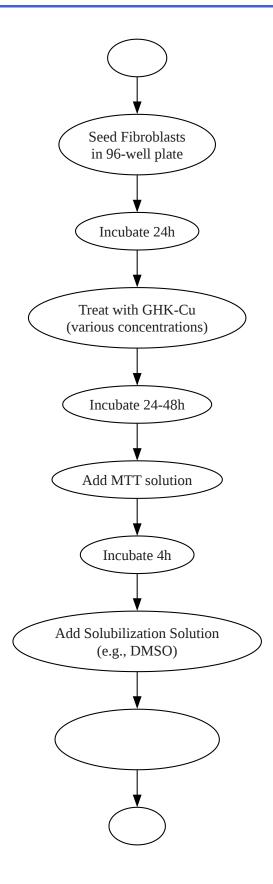


- · GHK-Cu peptide
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or other suitable solubilization solution
- 96-well cell culture plates
- Humidified incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding: Seed HDFs into a 96-well plate at a density of approximately 5,000 cells per well in 100 μ L of DMEM with 10% FBS. Incubate for 24 hours to allow for cell attachment.
- Treatment: Prepare various concentrations of GHK-Cu in serum-free DMEM. After 24 hours, remove the culture medium from the wells and replace it with 100 μL of the GHK-Cu solutions. Include a control group with serum-free DMEM only.
- Incubation: Incubate the plate for 24-48 hours in a humidified incubator.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours.[15]
 Metabolically active cells will convert the yellow MTT to purple formazan crystals.
- Solubilization: Add 100 μL of DMSO or another solubilization solution to each well to dissolve the formazan crystals.[15][16]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 [17]
- Data Analysis: The absorbance is directly proportional to the number of viable cells.
 Calculate the percentage of cell proliferation relative to the control group.





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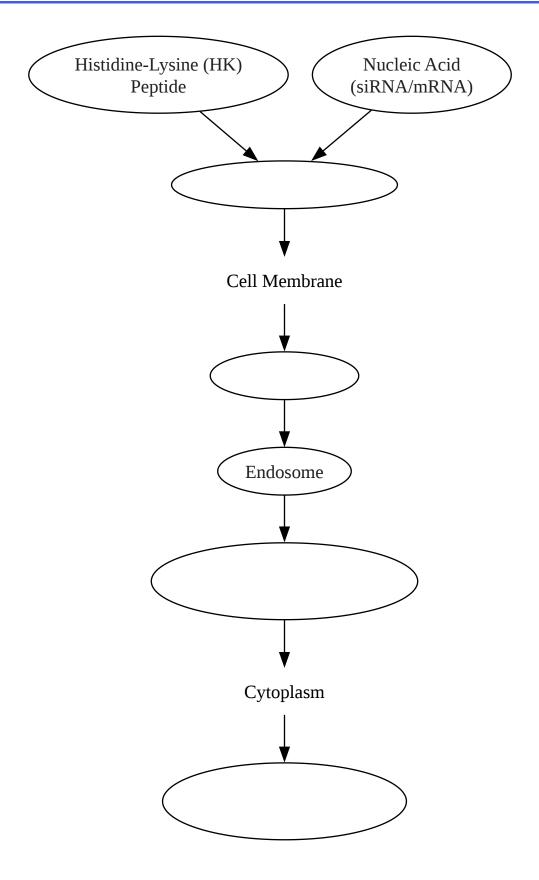
Application Note 2: Histidine-Lysine (HK) Peptides as Non-Viral Vectors for Nucleic Acid Delivery

Histidine-lysine (HK) peptides are synthetic polymers that have shown great promise as non-viral carriers for the delivery of nucleic acids, such as siRNA and mRNA, into cells.[18][19] The lysine residues, with their positively charged amino groups, are crucial for binding to the negatively charged phosphate backbone of nucleic acids, facilitating the formation of peptide-nucleic acid complexes (polyplexes).[19] The histidine residues are critical for endosomal escape; in the acidic environment of the endosome, the imidazole ring of histidine becomes protonated, leading to endosomal swelling and lysis, which releases the nucleic acid into the cytoplasm.[19]

Mechanism of Delivery

The delivery process involves the formation of polyplexes, cellular uptake via endocytosis, and subsequent endosomal escape. The ratio of the polymer's amines to the nucleic acid's phosphates (N:P ratio) is a critical parameter that influences polyplex formation, size, and transfection efficiency.[20][21] Branched HK peptides have been found to be more effective than linear ones for mRNA delivery.[18][22]





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Quantitative Data Summary

Parameter	HK Polymer Type	Nucleic Acid	N:P Ratio for Full Complexation	Reference
Polyplex Formation	Histidine-capped G3 lysine dendrimers	siRNA	Varied	[23]
Polyplex Size	Higher molar mass hb-polyK and hb-polyKH2	siRNA	Lower N:P ratios yielded smaller polyplexes	[20][24]
Gene Silencing	Higher molar mass polymers	siRNA	More potent silencing at effective N:P ratios	[20]

Experimental Protocol: Preparation and Characterization of HK-siRNA Polyplexes

This protocol describes the formation of polyplexes between HK peptides and siRNA and their characterization using a gel retardation assay.

Materials:

- Histidine-lysine (HK) peptide stock solution
- siRNA stock solution
- HEPES buffer (10 mM, pH 7.4)
- Agarose
- Tris-acetate-EDTA (TAE) buffer
- Ethidium bromide or other nucleic acid stain

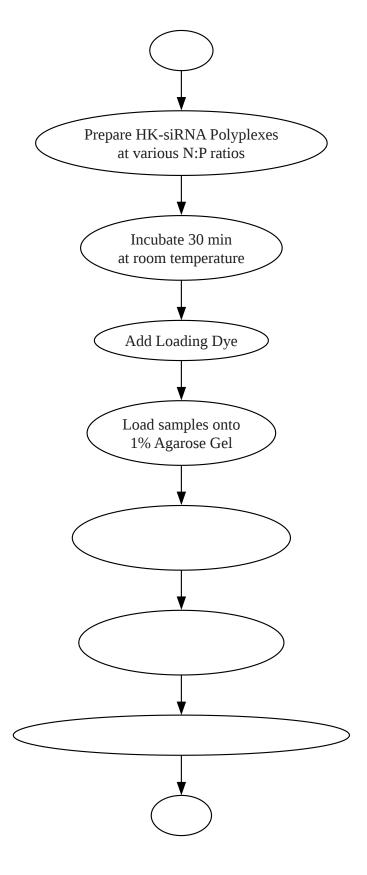


- 6x loading dye
- Gel electrophoresis system and power supply
- UV transilluminator

Procedure:

- Polyplex Formation:
 - Dissolve the HK polymer in HEPES buffer.
 - Mix the HK polymer solution with a fixed amount of siRNA (e.g., 0.5 μg) at various N:P ratios in HEPES buffer.[21]
 - Incubate the mixtures for 30 minutes at room temperature to allow for polyplex formation.
 [21]
- Gel Retardation Assay:
 - Prepare a 1% (w/v) agarose gel in TAE buffer containing ethidium bromide.
 - Add 6x loading dye to the polyplex samples.
 - Load the samples into the wells of the agarose gel. Include a lane with free siRNA as a control.
 - Run the gel at 70 V for 60 minutes.[21]
 - Visualize the gel under a UV transilluminator.
- Data Analysis: The migration of siRNA in the gel will be retarded or completely inhibited when it is complexed with the HK peptide. The N:P ratio at which the siRNA band is no longer visible in the gel indicates the ratio required for complete complexation.





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Application Note 3: Antioxidant Properties of Histidine-Containing Peptides

Peptides containing histidine, such as GHK, have been shown to possess antioxidant properties.[1][6] They can protect cells from oxidative damage by scavenging free radicals and chelating pro-oxidant metal ions.[1] This antioxidant activity contributes to their overall protective and regenerative effects in tissues.

Mechanism of Antioxidant Action

Histidine residues can directly scavenge reactive oxygen species (ROS). Additionally, GHK-Cu can increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD), further bolstering the cell's defense against oxidative stress.[1]

Ouantitative Data Summary

Assay	Peptide	Result	Reference
DPPH Radical Scavenging	Cornus officinalis peptides	48.47% scavenging at a certain concentration.	[25]
Hydroxyl Radical Scavenging	Cornus officinalis peptides	29.41% scavenging at a certain concentration.	[25]
SOD Activity	GHK-Cu	Increases SOD activity.	[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol measures the ability of a peptide to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

- Peptide sample
- DPPH solution in methanol

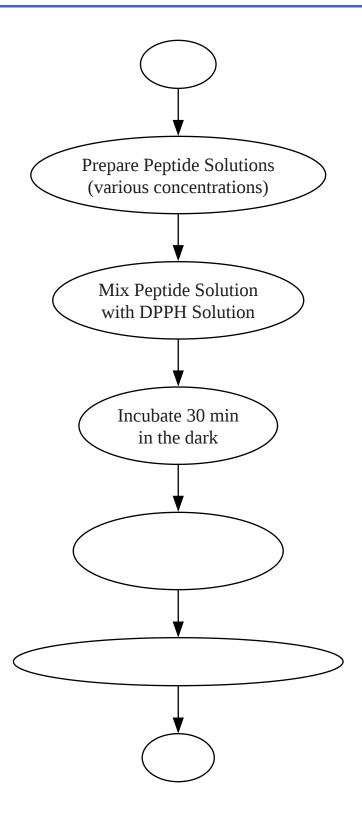


- Methanol
- 96-well plate or spectrophotometer cuvettes
- Spectrophotometer or microplate reader

Procedure:

- Sample Preparation: Dissolve the peptide in methanol or an appropriate solvent to create a series of concentrations.
- Reaction Mixture: In a 96-well plate, mix the peptide solution with the DPPH solution. A typical ratio is 1:1 (v/v). Include a control with the solvent instead of the peptide solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
- Data Analysis: The scavenging activity is calculated using the following formula: Scavenging
 Activity (%) = [(A_control A_sample) / A_control] x 100 Where A_control is the absorbance
 of the DPPH solution without the peptide and A_sample is the absorbance of the DPPH
 solution with the peptide.





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